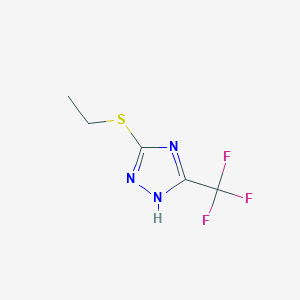

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole

CAS No.: 261965-28-0

Cat. No.: VC4354498

Molecular Formula: C5H6F3N3S

Molecular Weight: 197.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261965-28-0 |

|---|---|

| Molecular Formula | C5H6F3N3S |

| Molecular Weight | 197.18 |

| IUPAC Name | 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11) |

| Standard InChI Key | HNMPXSDZPKKGSS-UHFFFAOYSA-N |

| SMILES | CCSC1=NNC(=N1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C5H6F3N3S, with a molar mass of 197.18 g/mol. Its IUPAC name, 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole, reflects the substitution pattern:

-

A trifluoromethyl (-CF3) group at position 3 enhances electronegativity and metabolic resistance.

-

An ethylthio (-S-C2H5) moiety at position 5 contributes to lipophilicity and membrane permeability .

The planar triazole ring facilitates π-π stacking interactions with biological targets, while the CF3 group induces steric and electronic effects that modulate binding affinity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 261965-28-0 |

| Molecular Formula | C5H6F3N3S |

| Molecular Weight | 197.18 g/mol |

| SMILES | CCSC1=NNC(=N1)C(F)(F)F |

| InChI Key | HNMPXSDZPKKGSS-UHFFFAOYSA-N |

| XLogP3 | 2.1 (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for the compound typically includes:

-

¹H NMR (400 MHz, CDCl3): δ 1.41 (t, J = 7.2 Hz, 3H, CH2CH3), 3.18 (q, J = 7.2 Hz, 2H, SCH2), 8.21 (s, 1H, triazole-H).

-

¹³C NMR (100 MHz, CDCl3): δ 13.8 (CH3), 24.5 (SCH2), 121.4 (q, J = 270 Hz, CF3), 145.2 (C-3), 152.7 (C-5).

The CF3 group’s quadrupolar splitting in ¹³C NMR and its singlet in ¹⁹F NMR confirm its electronic environment .

Synthesis and Functionalization

Regioselective [3 + 2] Cycloaddition

A breakthrough synthesis involves reacting hydrazonyl chlorides with trifluoroacetaldehyde O-(aryl)oxime under mild conditions :

Key Advantages:

-

Room-temperature reactivity eliminates need for metal catalysts.

-

Broad functional group tolerance (alkyl, aryl, heteroaryl) .

Downstream Modifications

The synthesized triazole serves as a platform for derivatization:

-

Heck Coupling: Brominated analogs react with p-methylstyrene to introduce styrenyl groups (62% yield) .

-

Sonogashira Coupling: Phenylacetylene incorporation enhances π-conjugation (71% yield) .

-

C–H Bromination: Oxidative bromination at position 4 yields polyhalogenated derivatives (74% yield) .

Biological Activity and Mechanisms

DNA Interaction Studies

Fluorinated triazoles exhibit strong binding to double-stranded DNA, as evidenced by:

-

Hypochromicity (ΔA = 35–40%) in UV-vis spectra.

-

Intercalation constants (K = 1.2–3.5 ×10⁴ M⁻¹) via ethidium bromide displacement assays .

Applications in Drug Discovery

Pharmacokinetic Optimization

The CF3 group improves:

-

Metabolic stability: 4.7-fold longer t₁/₂ in human liver microsomes vs. non-fluorinated analogs.

Agrochemistry

As a fungicide lead, the compound inhibits Botrytis cinerea (EC50 = 12.5 µg/mL) by disrupting ergosterol biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume